5-chloro-N-methyl-2,3-dihydro-1H-inden-1-amine
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Overview
Description
5-chloro-N-methyl-2,3-dihydro-1H-inden-1-amine is a chemical compound that belongs to the class of indenamines. This compound is characterized by the presence of a chlorine atom at the 5th position, a methyl group attached to the nitrogen atom, and an indene structure. Indene derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-methyl-2,3-dihydro-1H-inden-1-amine can be achieved through various synthetic routes. One common method involves the reaction of 5-chloro-2,3-dihydro-1H-inden-1-one with methylamine under reductive amination conditions. The reaction typically requires a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) in the presence of an acid catalyst like acetic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-methyl-2,3-dihydro-1H-inden-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of fully saturated amines.
Substitution: The chlorine atom at the 5th position can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: N-oxide derivatives.
Reduction: Fully saturated amines.
Substitution: Various substituted indenamines depending on the nucleophile used.
Scientific Research Applications
5-chloro-N-methyl-2,3-dihydro-1H-inden-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 5-chloro-N-methyl-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may modulate signaling pathways involved in cell growth and differentiation.
Comparison with Similar Compounds
Similar Compounds
5-chloro-2,3-dihydro-1H-inden-1-one: A precursor in the synthesis of 5-chloro-N-methyl-2,3-dihydro-1H-inden-1-amine.
N-methyl-2,3-dihydro-1H-inden-1-amine: Lacks the chlorine atom at the 5th position.
5-chloro-2,3-dihydro-1H-inden-1-amine: Lacks the methyl group on the nitrogen atom.
Uniqueness
This compound is unique due to the presence of both the chlorine atom and the N-methyl group, which may confer distinct chemical and biological properties. The combination of these functional groups can influence the compound’s reactivity, stability, and interaction with biological targets.
Properties
CAS No. |
252854-36-7 |
---|---|
Molecular Formula |
C10H12ClN |
Molecular Weight |
181.7 |
Purity |
95 |
Origin of Product |
United States |
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